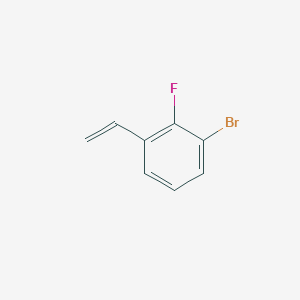

3-Bromo-2-fluorostyrene

描述

属性

IUPAC Name |

1-bromo-3-ethenyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTBTBYULZTAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=CC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 3 Bromo 2 Fluorostyrene

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for halogenated styrenes often involves identifying key intermediates that dictate the course of the reaction. In reactions involving 3-bromo-2-fluorostyrene, the interplay between the vinyl group and the halogen substituents can lead to the formation of various transient species.

For instance, in electrophilic addition reactions to the vinyl group, the formation of a carbocation intermediate is a critical step. The stability of this carbocation is influenced by the electronic effects of the bromo and fluoro substituents. While halogens are generally deactivating due to their inductive effect, they can participate in resonance stabilization.

In radical reactions, the formation of radical intermediates is paramount. For example, the hydroalkylation of styrenes can proceed through a radical mechanism involving halogen atom transfer. In such cases, a carbon-centered radical is generated, which then participates in the formation of new carbon-carbon bonds. Mechanistic proposals for such reactions often involve a catalytic cycle where radical species are generated and consumed.

It is also important to consider the potential for zwitterionic intermediates in certain cycloaddition reactions. While many [3+2] cycloadditions are concerted, highly polar reactants can favor a stepwise mechanism involving a zwitterionic intermediate. However, computational studies on similar systems have often found that even with polar interactions, the reaction proceeds through a one-step mechanism.

Stereochemical Outcomes and Stereoselectivity in Transformations

The stereochemistry of reactions involving this compound is a key aspect of its chemical behavior, particularly in addition reactions to the double bond where new stereocenters can be created. The spatial arrangement of atoms in the products is determined by the reaction mechanism.

In electrophilic additions, such as halogenation, the reaction can proceed through a halonium ion intermediate. The formation of this cyclic intermediate can lead to anti-addition, where the two new substituents add to opposite faces of the double bond. The stereochemical outcome is thus highly dependent on the stability and structure of this intermediate.

For reactions that proceed via a carbocation intermediate without the formation of a bridged halonium ion, a mixture of syn- and anti-addition products may be observed, leading to a loss of stereoselectivity. The stereochemical outcome of nucleophilic attack on an sp2 carbon, which is flat, can potentially lead to two stereoisomers.

In cases where a new chiral center is formed at an sp3 carbon, such as in an SN2 reaction, an inversion of configuration is typically observed as the nucleophile attacks from the backside of the leaving group. However, neighboring group participation by the bromine atom can, in some cases, lead to retention of configuration.

The table below illustrates the expected stereochemical outcomes for different mechanistic pathways in reactions of alkenes, which are applicable to this compound.

| Mechanistic Pathway | Intermediate | Stereochemical Outcome |

| Electrophilic Addition (Halogenation) | Halonium Ion | Anti-addition |

| Electrophilic Addition (Hydrohalogenation) | Carbocation | Mixture of syn- and anti-addition |

| SN2 Reaction | Pentacoordinate Transition State | Inversion of Configuration |

| Neighboring Group Participation | Bridged Cationic Intermediate | Retention of Configuration |

Role of Halogen Substituents in Reactivity and Regioselectivity

The bromine and fluorine atoms on the aromatic ring of this compound play a significant role in modulating its reactivity and directing the regioselectivity of incoming reagents. Both halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution.

However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). This resonance effect directs incoming electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the fluorine and bromine atoms will be the most likely sites of electrophilic attack on the ring.

The regioselectivity of addition reactions to the vinyl group is also influenced by the halogen substituents. According to Markovnikov's rule, in the addition of a protic acid to an alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide attaches to the carbon with more alkyl substituents, due to the formation of a more stable carbocation intermediate. In anti-Markovnikov addition, which can occur via a radical mechanism, the regioselectivity is reversed.

The electronic properties of substituted styrenes can be quantified using Hammett parameters, which provide insight into the electron-donating or electron-withdrawing nature of the substituents and their effect on reaction rates.

Radical Mechanisms in Halogenated Styrene (B11656) Chemistry

Radical reactions represent an important class of transformations for halogenated styrenes. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps.

Initiation: The reaction is initiated by the formation of a radical species, often through the homolytic cleavage of a weak bond by heat or light.

Propagation: A series of chain-carrying steps occurs where a radical reacts to form a new bond and another radical, which continues the chain. In the context of this compound, this could involve the addition of a radical to the double bond to form a benzylic radical intermediate. Benzylic radicals are stabilized by resonance, making this a favorable process.

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.

A notable example of a radical reaction is the anti-Markovnikov hydroalkylation of styrenes. This can be achieved through a boryl radical-mediated halogen atom transfer (XAT). In this process, a boryl radical abstracts a halogen atom from an alkyl or aryl halide to generate a carbon-centered radical, which then adds to the styrene in an anti-Markovnikov fashion. Computational studies, such as DFT calculations, have been instrumental in elucidating the mechanism and the role of various intermediates in such reactions.

The table below summarizes the key steps in a generic radical chain reaction.

| Step | Description | Example |

| Initiation | Formation of initial radical species | In-In -> 2 In• |

| Propagation | A radical reacts to form a product and a new radical | R• + C=C -> R-C-C• |

| The new radical reacts to form another product and regenerate a chain-carrying radical | R-C-C• + H-X -> R-C-C-H + X• | |

| Termination | Two radicals combine to end the chain | 2 R• -> R-R |

Computational Chemistry and Theoretical Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. These theoretical studies provide detailed insights into transition state structures, reaction energy profiles, and the electronic properties of intermediates, which are often difficult to determine experimentally.

For reactions involving this compound, computational studies can be employed to:

Determine the most likely reaction pathway by comparing the activation energies of competing mechanisms.

Analyze the geometry and electronic structure of transition states and intermediates. This can help to understand the origins of stereoselectivity and regioselectivity. For example, calculations can predict whether a reaction proceeds through a concerted or stepwise mechanism.

Investigate the role of substituents. DFT calculations can quantify the electronic effects of the bromine and fluorine atoms on the stability of intermediates and transition states.

Predict reaction outcomes. By modeling the reaction under different conditions, computational studies can help to predict the major products and their stereochemistry.

For instance, in the study of cycloaddition reactions, DFT calculations can be used to explore the potential energy surface and identify the transition states for different regioisomeric and stereoisomeric pathways. The calculated activation barriers can then be used to predict the selectivity of the reaction, which can be compared with experimental findings.

Derivatization and Functionalization of 3 Bromo 2 Fluorostyrene

Transformations at the Vinylic Moiety

The vinyl group of 3-bromo-2-fluorostyrene is a key site for a range of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Olefination Reactions

While specific examples of olefination reactions starting directly from this compound are not extensively documented in the reviewed literature, the principles of established olefination methods can be applied to predict its reactivity. Olefination reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds.

Palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Stille reactions are powerful methods for the arylation or vinylation of alkenes. In a potential Heck reaction, this compound could react with an alkene in the presence of a palladium catalyst and a base to form a substituted styrene (B11656) derivative. The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

The Wittig reaction, utilizing a phosphonium (B103445) ylide, and the Horner-Wadsworth-Emmons reaction, employing a phosphonate (B1237965) carbanion, are classic methods for converting aldehydes and ketones into alkenes. While these reactions are not direct transformations of the vinyl group of this compound itself, they represent key strategies for the synthesis of styrene derivatives.

| Olefination Reaction Type | General Reactants | Expected Product with this compound |

| Heck Reaction | Alkene, Pd catalyst, Base | Substituted diaryl or vinylarene |

| Suzuki Coupling | Organoboron compound, Pd catalyst, Base | Aryl- or vinyl-substituted styrene |

| Stille Coupling | Organotin compound, Pd catalyst | Aryl- or vinyl-substituted styrene |

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group of styrene derivatives can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. Research has shown that derivatives of 2-bromo-2-fluorostyrenes can be converted into β-fluoro-β-nitrostyrenes, which then serve as effective dienophiles in Diels-Alder reactions with various cyclic dienes. This transformation proceeds through a nitration-debromination sequence, as will be discussed in the subsequent section.

In a typical Diels-Alder reaction involving a β-fluoro-β-nitrostyrene derived from a 2-bromo-2-fluorostyrene, the electron-withdrawing nitro and fluoro groups activate the double bond, facilitating its reaction with electron-rich dienes. For instance, the reaction of (Z)-2-(2-bromo-1-fluorovinyl)-1-fluoro-3-nitrobenzene with cyclopentadiene (B3395910) would be expected to yield a mixture of endo and exo cycloadducts. The reaction conditions, such as temperature and solvent, can influence the reaction rate and the diastereoselectivity of the product.

A study on the Diels-Alder reaction of various β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes demonstrated the synthesis of novel monofluorinated norbornenes in high yields (up to 97%). The reactions were typically carried out in o-xylene (B151617) at elevated temperatures. The reactivity was found to be dependent on the diene, with cyclopentadiene being significantly more reactive than 1,3-cyclohexadiene.

Nitration-Debromination Sequences

A significant transformation of the vinylic moiety of 2-bromo-2-fluorostyrene derivatives involves a radical nitration-debromination sequence. This reaction provides a stereoselective route to (Z)-β-fluoro-β-nitrostyrenes. A highly efficient method utilizes iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as the nitrating agent. This process results in the formation of α-fluoro-nitroalkenes with high stereoselectivity, yielding exclusively the Z-isomers in isolated yields of up to 92%.

The reaction proceeds via a proposed radical mechanism where the nitronium ion, generated from iron(III) nitrate, adds to the double bond, followed by the elimination of a bromine radical. This sequence not only introduces a nitro group but also removes the bromine atom from the vinylic position, leading to a functionalized alkene that can be used in subsequent reactions, such as the Diels-Alder cycloadditions mentioned previously.

| Substrate | Reagent | Product | Yield | Stereoselectivity |

| 2-bromo-2-fluorostyrene derivative | Fe(NO₃)₃·9H₂O | (Z)-β-fluoro-β-nitrostyrene derivative | Up to 92% | Z-isomer only |

Hydroboration Reactions

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. This reaction is characterized by its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond, and its syn-stereospecificity, where the hydrogen and hydroxyl group are added to the same face of the double bond.

Transformations at the Aryl Moiety

The aromatic ring of this compound, substituted with both a bromine and a fluorine atom, presents opportunities for further functionalization through reactions that target the aryl core.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. The directing effects of the existing substituents on the benzene (B151609) ring play a crucial role in determining the position of the incoming electrophile. In this compound, both fluorine and bromine are ortho-, para-directing deactivators.

Given the positions of the existing halogens, electrophilic attack would be directed to the positions ortho and para to each halogen. The primary positions for substitution would be C4 and C6. Steric hindrance from the adjacent bromine and vinyl groups might influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst.

While specific research detailing the electrophilic aromatic substitution of this compound is not prevalent in the reviewed sources, the established principles of EAS reactions on substituted benzenes provide a strong predictive framework for its reactivity. The deactivating nature of the halogen substituents would likely require forcing conditions for these transformations to proceed efficiently.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed atomic-level structure of an organic molecule. For 3-Bromo-2-fluorostyrene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its chemical environment.

¹H NMR: The proton NMR spectrum is used to identify the number, connectivity, and chemical environment of hydrogen atoms. The spectrum for this compound is expected to show signals for both the vinyl group protons and the aromatic protons.

Vinyl Protons: The three vinyl protons will appear as a complex set of multiplets due to geminal (²J), cis (³J), and trans (³J) couplings among themselves, as well as potential smaller couplings to the aromatic ring protons and the fluorine atom. Typically, the proton geminal to the ring (Hα) and the two terminal protons (Hβ-cis and Hβ-trans) will have distinct chemical shifts. For example, in 3-bromostyrene, the vinyl protons appear in the range of 5.2-6.7 ppm. chemicalbook.com

Aromatic Protons: The three protons on the benzene (B151609) ring will also exhibit splitting patterns based on their relationship to each other and to the fluorine atom. Their chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine substituents. These protons are expected to resonate in the aromatic region, typically between 7.0 and 7.6 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms.

Vinyl Carbons: Two signals will correspond to the vinyl group carbons. In substituted styrenes, these typically appear between approximately 110 and 140 ppm.

Aromatic Carbons: Six signals will be present for the aromatic carbons. The chemical shifts will be significantly influenced by the attached substituents. The carbon atom bonded to fluorine (C-F) will show a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. Similarly, the carbon bonded to bromine (C-Br) will appear at a predictable chemical shift, generally lower than that of the C-F carbon. For comparison, in 4-bromostyrene, the aromatic carbons appear between 121 and 137 ppm. rsc.org

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides specific information about the fluorine atom's environment. wikipedia.org

A single resonance is expected for the one fluorine atom in this compound.

The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

The signal will be split into a multiplet due to coupling with the neighboring aromatic protons (ortho and meta couplings), providing further structural confirmation. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds. wikipedia.org

Table 1: Predicted NMR Spectral Data for this compound Note: These are estimated values based on typical ranges for similar structures. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H (Vinyl) | 5.0 - 7.0 | Complex multiplets (dd, ddt, etc.) |

| ¹H (Aromatic) | 7.0 - 7.6 | Multiplets |

| ¹³C (Vinyl) | 110 - 140 | s, d (in ¹H-coupled spectrum) |

| ¹³C (Aromatic) | 115 - 160 | d, s (in ¹H-coupled spectrum) |

| ¹⁹F | -100 to -140 | Multiplet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural information through its fragmentation pattern.

The molecular weight of this compound is 201.04 g/mol . nih.govcymitquimica.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern characteristic of a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br (M⁺) and another two mass units higher for the molecule with ⁸¹Br ([M+2]⁺).

The fragmentation of the molecular ion would provide further structural evidence. Common fragmentation pathways for styrenic compounds include the loss of the vinyl group or parts of it, and cleavage of the halogen atoms. Expected fragmentation patterns would include:

Loss of H: [M-H]⁺

Loss of vinyl group (C₂H₃): [M-27]⁺

Loss of Br atom: [M-79/81]⁺, which would result in a single peak for the fluorostyrene cation.

Loss of F atom: [M-19]⁺, which would show the characteristic bromine isotope pattern.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion | Comments |

|---|---|---|

| 200/202 | [C₈H₆BrF]⁺ | Molecular ion peak (M⁺, [M+2]⁺), showing the 1:1 bromine isotope pattern |

| 121 | [C₈H₆F]⁺ | Fragment from loss of Br radical |

| 102 | [C₈H₅]⁺ | Fragment from loss of Br and HF |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective tool for identifying the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands for its aromatic, alkene, and carbon-halogen bonds.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹. libretexts.org

Alkene C-H Stretching: The =C-H stretching of the vinyl group is expected to be observed just above 3000 cm⁻¹. libretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. The vinyl C=C stretch typically appears around 1640-1620 cm⁻¹.

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted aromatic ring and the vinyl group are expected in the fingerprint region (below 1000 cm⁻¹). The specific pattern of these bands can sometimes help determine the substitution pattern on the benzene ring.

C-F and C-Br Stretching: The carbon-fluorine bond stretch is typically a strong band in the 1250-1000 cm⁻¹ range. The carbon-bromine stretch is observed at lower wavenumbers, usually in the 690-515 cm⁻¹ range. orgchemboulder.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3100-3000 | Aromatic and Alkene C-H Stretch |

| 1640-1620 | Alkene C=C Stretch |

| 1600-1450 | Aromatic C=C Stretch |

| 1250-1000 | C-F Stretch |

| 990-910 | Alkene C-H Out-of-Plane Bend |

| 900-675 | Aromatic C-H Out-of-Plane Bend |

| 690-515 | C-Br Stretch |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. To perform this analysis, a single, high-quality crystal of the compound is required. A search of the scientific literature and crystallographic databases did not yield any published crystal structures for this compound. Therefore, no experimental data on its solid-state structure is currently available.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, LC-MS, TLC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound is well-suited for analysis by GC-MS. In this technique, the compound is vaporized and passed through a capillary column, where it is separated from any impurities based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. GC-MS is a powerful tool for confirming the purity of a sample and identifying any byproducts from its synthesis. The retention time from the GC provides a measure of the compound's identity under specific conditions, while the MS provides its mass spectrum for confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can also be used for the analysis of this compound. This technique separates compounds in the liquid phase, making it suitable for less volatile or thermally unstable compounds. A reversed-phase column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. LC-MS is particularly useful for analyzing reaction mixtures and for purification via preparative LC.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of reactions and to get a preliminary assessment of sample purity. A spot of the compound solution is applied to a plate coated with a stationary phase (e.g., silica gel), which is then developed in a suitable solvent system. The retention factor (Rf) value is characteristic of the compound in that specific solvent system and can be used for identification purposes when compared to a standard.

Potential Applications in Advanced Organic Synthesis

Building Block for Complex Molecules

3-Bromo-2-fluorostyrene is a valuable building block in organic synthesis due to its distinct reactive sites. The presence of both a bromo substituent and a vinyl (styrene) group allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures.

The bromine atom on the aromatic ring serves as a key functional group for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for creating carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom can readily participate in:

Suzuki-Miyaura Coupling: This reaction involves coupling with organoboron compounds to form new carbon-carbon bonds. This method is widely used for synthesizing biaryl compounds, which are important skeletons for many functional materials and biologically active molecules. tcichemicals.com The reaction is tolerant of a wide variety of functional groups and can be used to create elaborate organic molecules. researchgate.net

Heck Reaction: As a bromo-substituted aromatic, this compound is a suitable substrate for the Heck reaction, which couples the aryl bromide with an alkene. beilstein-journals.orgwikipedia.org This reaction is a powerful tool for forming substituted alkenes and has broad applications in academic and industrial synthesis. beilstein-journals.org

Stille Coupling: This involves coupling with organotin compounds, offering another reliable method for carbon-carbon bond formation that is tolerant of many functional groups. researchgate.net

The vinyl group of the styrene (B11656) moiety also offers a range of synthetic possibilities. It can undergo various addition reactions, oxidations, or serve as a dienophile in cycloaddition reactions. Furthermore, substituted styrenes are recognized as useful building blocks, with their derivatives being employed in diverse transformations such as Povarov reactions, cycloadditions, and fluorocyclizations. nih.gov This dual reactivity makes this compound a versatile precursor for synthesizing poly-functionalized molecules that might otherwise be difficult to access.

Precursor for Fluorine-Containing Pharmaceuticals and Agrochemicals

The incorporation of fluorine into organic molecules is a widely adopted strategy in medicinal and agricultural chemistry to enhance the parent compound's biological and physical properties. researchgate.net Fluorine's unique characteristics, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa. researchgate.netresearchgate.netsemanticscholar.org It is estimated that approximately 20% of all pharmaceuticals contain fluorine. nih.gov

This compound serves as a potential precursor for introducing a fluorinated phenyl moiety into new drug candidates or agrochemicals. The strategic placement of a fluorine atom can block metabolic pathways, leading to improved bioavailability and a longer duration of action. semanticscholar.org The bromine atom provides a convenient attachment point to couple the "2-fluoro-3-vinylphenyl" fragment to a larger, more complex bioactive molecule using the cross-coupling reactions mentioned previously.

The development of fluorinated drugs is a significant area of research, with numerous FDA-approved pharmaceuticals containing fluorine. nih.gov The presence of fluorine can stabilize protein structures and is particularly valuable in the development of anticancer drugs by enhancing metabolic stability and binding affinity to biological targets. researchgate.netnih.gov Therefore, building blocks like this compound are of high interest to chemists working on the discovery and development of next-generation pharmaceuticals and crop protection agents.

Role in Material Science and Polymer Chemistry

The styrene functionality in this compound makes it a candidate monomer for polymerization. The synthesis of polymers from fluorinated styrene derivatives is a key area of research for creating materials with specialized properties. fluorine1.ru The incorporation of fluorine into polystyrene backbones can lead to polymers with:

Enhanced Thermal Stability: Fluorinated polymers often exhibit greater resistance to heat compared to their non-fluorinated counterparts. ossila.comspecificpolymers.com

Chemical Resistance: The strong carbon-fluorine bond imparts high chemical inertness. ossila.com

Unique Surface Properties: Fluorinated polymers are known for their low surface energy, leading to properties like water and oil repellency (hydrophobicity and oleophobicity). ossila.comspecificpolymers.com This makes them suitable for applications such as anti-biofouling coatings. nih.gov

Specialized Optical and Electronic Properties: Materials like poly(pentafluorostyrene) have a low refractive index and a low dielectric constant, which is valuable for applications in optoelectronics, such as cladding layers in optical waveguides. ossila.comspecificpolymers.com

Copolymerization of this compound with other monomers, such as styrene or butadiene, could be used to tailor the properties of the resulting polymer. rsc.org For example, incorporating fluorinated monomers into a polystyrene structure can increase the glass transition temperature and thermal stability of the material. Furthermore, the bromine atom on the polymer chain could be used for post-polymerization modification, allowing for the grafting of other functional groups to create even more complex and functional materials.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

Traditional methods for the synthesis of styrenes and their derivatives often rely on energy-intensive processes and hazardous reagents. The principles of green chemistry are driving a shift towards more environmentally benign alternatives. Future research into the synthesis of 3-Bromo-2-fluorostyrene will likely focus on several key areas:

Photocatalysis: The use of visible light to drive chemical reactions offers a sustainable alternative to heat-intensive methods. nih.govacs.orgnih.gov Research into photocatalytic methods for the synthesis and functionalization of halogenated styrenes is a promising avenue. nih.govacs.org These reactions can often be performed at ambient temperature, reducing energy consumption and minimizing the formation of byproducts. For instance, photocatalytic Heck-type coupling reactions have been successfully used to introduce fluoroalkyl groups into styrene (B11656) moieties using palladium catalysis and visible light irradiation. acs.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly less time than conventional heating methods. anton-paar.comyoutube.comnih.gov The efficient and rapid heating provided by microwave irradiation can be particularly advantageous for the synthesis of polysubstituted aromatic compounds. rsc.org Exploring microwave-assisted routes for the key steps in the synthesis of this compound could lead to more efficient and scalable processes. nih.gov

Alternative Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water is a central goal of sustainable chemistry. rsc.org Developing synthetic routes that can be performed in aqueous media would significantly reduce the environmental impact of producing this compound. rsc.org

These green chemistry approaches are not mutually exclusive and can often be combined to create highly efficient and sustainable synthetic protocols.

Exploration of Novel Catalytic Systems

Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of complex molecules from aryl halides. For a substrate like this compound, which possesses two distinct halogen atoms, the development of novel catalytic systems that offer high selectivity and efficiency is a critical area of research.

Catalyst-Controlled Site-Selectivity: A significant challenge with dihalogenated substrates is controlling which C-X bond reacts. Recent advances have shown that site-selectivity can be "catalyst-controlled" rather than "substrate-controlled". mdpi.comnih.gov By carefully selecting the palladium catalyst and, crucially, the phosphine (B1218219) ligand, chemists can direct the reaction to a specific halogen atom. mdpi.comresearchgate.net This opens up the possibility of selectively functionalizing either the C-Br or the C-F bond of a precursor to this compound, or selectively reacting the C-Br bond of the final molecule in the presence of the C-F bond.

Ruthenium Catalysis: While palladium dominates the field, ruthenium-based catalysts are emerging as powerful alternatives for specific transformations, such as the cross-coupling of aryl ethers and anilines. rsc.orgthieme-connect.com Research into ruthenium catalysts for C-O or C-N bond cleavage could provide new synthetic pathways that are orthogonal to traditional palladium-catalyzed C-X couplings. rsc.orgacs.org Furthermore, supported ruthenium catalysts have been shown to efficiently promote oxidative biaryl coupling reactions in water, using molecular oxygen as the sole oxidant. nih.gov

Advanced Catalyst Supports: To improve catalyst recovery and reusability, a key aspect of green chemistry, researchers are exploring novel support materials. Metal-Organic Frameworks (MOFs) are being investigated as highly porous and stable supports for palladium catalysts in Suzuki-Miyaura coupling reactions. nih.gov The well-defined structure of MOFs can prevent catalyst deactivation and leaching, leading to more robust and sustainable catalytic processes. nih.gov

The table below summarizes potential catalytic systems for reactions involving dihaloarenes, relevant to the functionalization of precursors to this compound.

Asymmetric Synthesis and Chiral Induction with this compound

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Substituted styrenes are valuable precursors in asymmetric reactions, and this compound offers a unique scaffold for the synthesis of novel chiral compounds.

Axially Chiral Styrenes: Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, represent an important class of chiral molecules. The synthesis of axially chiral styrenes is a challenging but rewarding field. nih.gov Recent breakthroughs have utilized organocatalysis to achieve the atroposelective synthesis of styrenes with high enantioselectivity. researchgate.netresearchgate.net The steric hindrance provided by the ortho-fluoro and meta-bromo substituents in this compound could make it an excellent substrate for developing new axially chiral ligands or catalysts. nih.govresearchgate.net

Asymmetric Induction: The vinyl group of this compound is a key functional handle for introducing chirality. Asymmetric induction involves using a chiral feature in the substrate, reagent, or catalyst to influence the stereochemical outcome of a reaction. wikipedia.org Chiral titanium(IV) complexes, for example, have been used to achieve asymmetric induction in reactions between styrenes and benzoquinones. acs.orgacs.org Similarly, catalytic asymmetric aminohydroxylation provides a route to enantiomerically enriched arylglycinols from styrene derivatives. rsc.org Applying these and other asymmetric transformations to this compound could yield a diverse range of valuable, enantiopure building blocks.

Future work in this area will focus on designing specific chiral catalysts and auxiliaries that can effectively control the stereochemistry of reactions involving the double bond of this compound. wikipedia.orgmsu.edu

Bio-inspired Transformations Involving Halogenated Styrenes

Nature has evolved a vast array of enzymes capable of catalyzing highly specific and efficient chemical transformations under mild, aqueous conditions. Harnessing this biocatalytic machinery offers a powerful, green alternative to traditional synthetic methods. For halogenated compounds like this compound, enzymatic transformations are a particularly exciting frontier.

Enzymatic Halogenation and Dehalogenation: A diverse collection of enzymes exists in nature to install and remove halogen atoms from organic molecules. nih.govacs.org Flavin-dependent halogenases (FDHs), for instance, can perform highly regioselective electrophilic halogenation on electron-rich aromatic rings. nih.govresearchgate.net Conversely, dehalogenating enzymes, or dehalogenases, are known to cleave carbon-halogen bonds. acs.orgscispace.combohrium.com Research into applying these enzymes to halogenated styrenes could lead to novel bio-synthetic routes or selective functionalization pathways. For example, an enzyme could potentially be engineered to regioselectively dehalogenate a precursor, or to functionalize the aromatic ring of this compound itself.

Biocatalytic Cross-Coupling: Moving beyond simple halogen manipulation, researchers are now developing artificial photoenzymes for complex bond-forming reactions. Recently, a designer "dehalogenase" was engineered to perform the photobiocatalytic cross-coupling of aryl halides. nih.gov This hybrid approach, combining the specificity of an enzyme scaffold with the reactivity of a metallic cofactor, represents a significant step towards performing transition metal-catalyzed reactions in a biological context. Applying such a system to this compound could enable highly selective and environmentally friendly C-C bond formations.

The table below highlights different classes of enzymes and their potential applications in the transformation of halogenated aromatic compounds.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. Traditional methods often rely on quenching the reaction and analyzing discrete samples, which may not capture the full picture of what is happening in the reaction vessel. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are transforming process development.

Raman Spectroscopy: This technique is particularly well-suited for in situ monitoring because it is non-destructive, requires no sample preparation, and can analyze samples through glass vessels. rsc.orgacs.org The low Raman signal from glass and the technique's low sensitivity to water make it ideal for monitoring a wide range of reactions, including organometallic transformations under microwave irradiation. rsc.orgmdpi.com By tracking the disappearance of reactant peaks and the appearance of product peaks in real-time, chemists can gain precise kinetic data and identify transient intermediates, leading to a more robust and optimized synthesis of compounds like this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advances in instrumentation have made real-time NMR monitoring increasingly accessible. This provides detailed structural information about the species present in a reaction mixture as it evolves, offering unparalleled insight into reaction pathways and mechanisms.

Infrared (IR) Spectroscopy: Similar to Raman, in situ IR spectroscopy can provide real-time kinetic and structural information. Fiber-optic probes can be inserted directly into a reactor, eliminating the need for sampling and reducing experimental error.

The application of these in situ analytical methods to the synthesis and subsequent reactions of this compound will enable a more fundamental understanding of its chemical behavior, facilitating the rapid development of more efficient, selective, and robust chemical processes.

常见问题

Q. What are the optimal synthetic routes for preparing high-purity 3-Bromo-2-fluorostyrene?

The synthesis of this compound typically involves halogenation and fluorination steps. For structurally similar bromo-fluoro aromatics, methods include:

- Bromination : Electrophilic substitution using brominating agents (e.g., NBS or Br₂) under controlled temperatures (e.g., 0–30°C) .

- Fluorination : Direct fluorination via halogen exchange (e.g., using KF or CuF₂) or via diazotization followed by Schiemann reaction .

- Purification : Column chromatography or distillation (e.g., under reduced pressure, as seen for 4-Bromo-3-fluorotoluene at 95°C/50 mmHg) ensures >97% purity .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm regioselectivity and purity. For example, shifts in fluorinated analogs range from -110 to -120 ppm .

- X-ray Crystallography : Resolves stereochemistry, as demonstrated for 3-Bromo-2-hydroxybenzaldehyde (bond lengths: C–Br = 1.89 Å; C–F = 1.34 Å) .

- HPLC-MS : Validates purity and detects trace impurities, especially for halogenated intermediates .

Q. How should this compound be stored to ensure stability?

- Storage Conditions : Refrigerate (2–8°C) in amber vials under inert gas (Ar/N₂) to prevent degradation via hydrolysis or photolysis .

- Handling : Use moisture-free solvents (e.g., anhydrous THF or DCM) to avoid side reactions, as seen in bromo-fluoro benzyl bromide analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for halogenated styrenes?

Discrepancies often arise from reaction conditions. Systematic approaches include:

- Variable Screening : Test catalyst systems (e.g., Pd vs. Ni for coupling reactions) and solvents (polar vs. nonpolar), as observed in fluoropyridine syntheses .

- Kinetic Studies : Monitor intermediates via in situ FTIR or GC-MS to identify rate-limiting steps .

- Reproducibility Checks : Cross-validate protocols using high-purity reagents (e.g., >95% bromo precursors) .

Q. What mechanistic insights guide the functionalization of this compound in cross-coupling reactions?

- Buchwald-Hartwig Amination : The bromo group undergoes Pd-catalyzed coupling with amines, while the fluorine acts as an electron-withdrawing group, directing reactivity .

- Suzuki-Miyaura Coupling : Boronic acids selectively replace bromine; steric effects from the fluorostyrene moiety may require bulky ligands (e.g., SPhos) .

- Radical Pathways : Initiation with AIBN or light can lead to vinyl polymerization, necessitating inhibitors like TEMPO .

Q. How does the fluorine substituent influence the material properties of this compound-derived polymers?

Fluorine enhances:

- Thermal Stability : TGA data for fluorinated aromatics show decomposition >250°C .

- Hydrophobicity : Contact angle measurements indicate increased water resistance (e.g., 110° for fluorinated coatings) .

- Electronic Effects : DFT calculations reveal lowered LUMO energies, aiding electron-transport applications .

Q. What strategies mitigate health and environmental risks during this compound handling?

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods, as recommended for bromo-fluoro anilines .

- Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before incineration .

- Environmental Monitoring : LC-MS tracks trace contamination in lab effluents .

Key Research Gaps

- Catalyst Optimization : Few studies address ligand effects on cross-coupling efficiency.

- Environmental Impact : Long-term ecotoxicity data for bromo-fluorostyrenes are lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。